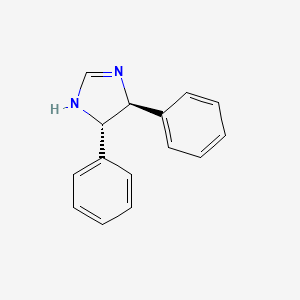
1H-Imidazole, 4,5-dihydro-4,5-diphenyl-, (4S,5S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Imidazole, 4,5-dihydro-4,5-diphenyl-, (4S,5S)- is a chiral compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two non-adjacent nitrogen atoms. This particular compound is characterized by its two phenyl groups attached to the 4 and 5 positions of the imidazole ring, and it exists in the (4S,5S)-configuration. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 4,5-dihydro-4,5-diphenyl-, (4S,5S)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzil with ammonium acetate and an aldehyde in the presence of a catalyst. The reaction conditions often include heating the mixture to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on cost-effectiveness and scalability to meet the demands of various applications .
化学反応の分析
Types of Reactions: 1H-Imidazole, 4,5-dihydro-4,5-diphenyl-, (4S,5S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl rings .
科学的研究の応用
1H-Imidazole, 4,5-dihydro-4,5-diphenyl-, (4S,5S)- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: The compound is utilized in the production of polymers, dyes, and other functional materials.
作用機序
The mechanism of action of 1H-Imidazole, 4,5-dihydro-4,5-diphenyl-, (4S,5S)- involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular membranes, affecting their integrity and function .
類似化合物との比較
1H-Imidazole: The parent compound without the phenyl substitutions.
2-Phenylimidazole: A similar compound with a phenyl group at the 2-position.
4,5-Diphenylimidazole: A compound with phenyl groups at the 4 and 5 positions but lacking the chiral centers.
Uniqueness: 1H-Imidazole, 4,5-dihydro-4,5-diphenyl-, (4S,5S)- is unique due to its chiral centers and specific (4S,5S)-configuration. This chirality can impart distinct biological activities and interactions compared to its achiral or differently substituted counterparts .
特性
CAS番号 |
652150-77-1 |
|---|---|
分子式 |
C15H14N2 |
分子量 |
222.28 g/mol |
IUPAC名 |
(4S,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C15H14N2/c1-3-7-12(8-4-1)14-15(17-11-16-14)13-9-5-2-6-10-13/h1-11,14-15H,(H,16,17)/t14-,15-/m0/s1 |
InChIキー |
ZEKUBYLAUUDJJM-GJZGRUSLSA-N |
異性体SMILES |
C1=CC=C(C=C1)[C@H]2[C@@H](N=CN2)C3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)C2C(N=CN2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl [(1R)-1-(4-fluorophenyl)-3-oxobutyl]carbamate](/img/structure/B12524824.png)

![2,6-Bis(4-methoxyphenyl)bicyclo[3.3.1]nonane-2,6-diol](/img/structure/B12524827.png)
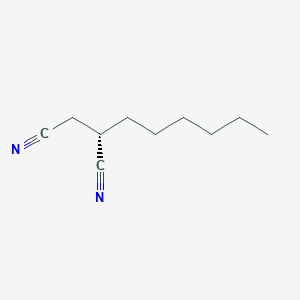
![1,3-Bis[(6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]propan-2-ol](/img/structure/B12524835.png)
![2,3,5-Trimethylbicyclo[2.2.1]heptane](/img/structure/B12524841.png)
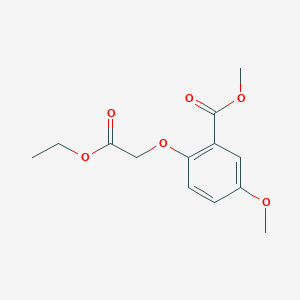
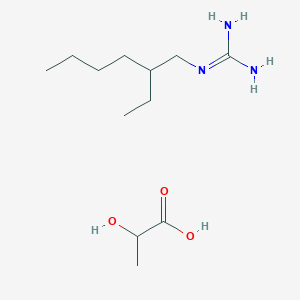
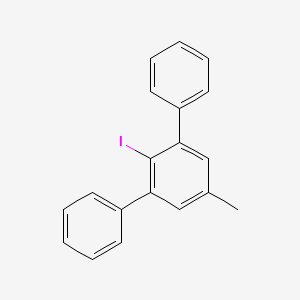
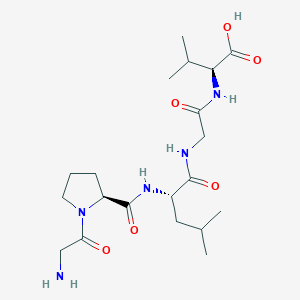
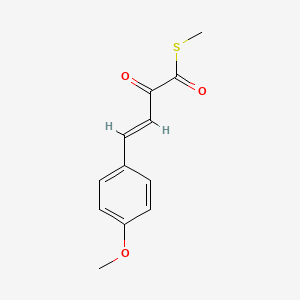
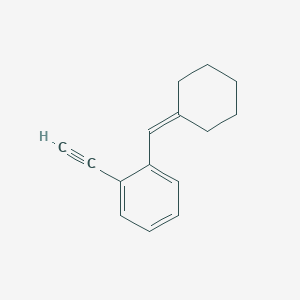
![Trimethyl{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}silane](/img/structure/B12524870.png)
